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Abstract
Glumetinib, also known as SCC244, is a potent and highly selective, orally bioavailable, ATP-

competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its chemical formula is

C21H17N9O2S, and it has a molecular weight of 459.49 g/mol .[3] Glumetinib has

demonstrated significant antitumor activity in preclinical and clinical studies, particularly in

cancers with MET gene alterations. This document provides a comprehensive overview of its

molecular structure, detailed synthetic protocols, and key biological data.

Molecular Structure and Identification
Glumetinib is a complex heterocyclic molecule. Its systematic IUPAC name is 6-(1-Methyl-1H-

pyrazol-4-yl)-1-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonyl]-1H-

pyrazolo[4,3-b]pyridine.[3]

Table 1: Physicochemical and Identification Properties of Glumetinib
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Property Value Reference

Molecular Formula C21H17N9O2S [3]

Molecular Weight 459.49 g/mol [3]

CAS Number 1642581-63-2 [3]

IUPAC Name

6-(1-Methyl-1H-pyrazol-4-yl)-1-

[[6-(1-methyl-1H-pyrazol-4-

yl)imidazo[1,2-a]pyridin-3-

yl]sulfonyl]-1H-pyrazolo[4,3-

b]pyridine

[3]

Synonyms SCC244, Gumarontinib [3]

SMILES

CN1C=C(C=N1)C2=CN3C(=N

C=C3S(=O)

(=O)N4C5=C(C=N4)N=CC(=C

5)C6=CN(N=C6)C)C=C2

[1]

InChI

InChI=1S/C21H17N9O2S/c1-

27-11-16(7-24-27)14-3-4-20-

23-10-21(29(20)13-

14)33(31,32)30-19-5-15(6-22-

18(19)9-26-30)17-8-25-

28(2)12-17/h3-13H,1-2H3

[1]

Synthesis of Glumetinib (SCC244)
The synthesis of Glumetinib is a multi-step process as described in the supplementary

materials of the preclinical evaluation by Ai et al. (2017).[1]

Synthesis Pathway
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6-bromoimidazo[1,2-a]pyridine

6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2)

Chlorosulfonation

Chlorosulfonic acid 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3)

Sulfonylation

6-bromo-1H-pyrazolo[4,3-b]pyridine Glumetinib (SCC244)

Suzuki Coupling (x2)

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Click to download full resolution via product page

A simplified overview of the Glumetinib synthesis pathway.

Experimental Protocols
Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2)

To a solution of 6-bromoimidazo[1,2-a]pyridine (1.0 g, 5.08 mmol) in chloroform (20 mL) at 0°C,

chlorosulfonic acid (1.18 g, 10.15 mmol) was added dropwise. The reaction mixture was stirred

at room temperature for 2 hours. The mixture was then poured into ice-water and the resulting

precipitate was collected by filtration, washed with water, and dried to afford 6-

bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2) as a yellow solid.

Step 2: Synthesis of 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-

b]pyridine (3)

A mixture of 6-bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g, 2.53 mmol), 6-bromoimidazo[1,2-

a]pyridine-3-sulfonyl chloride (2) (0.9 g, 3.03 mmol), and triethylamine (0.77 g, 7.58 mmol) in

dichloromethane (20 mL) was stirred at room temperature for 12 hours. The reaction mixture

was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The

residue was purified by column chromatography to give 6-bromo-1-((6-bromoimidazo[1,2-

a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3).

Step 3: Synthesis of Glumetinib (SCC244)
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A mixture of 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine

(3) (100 mg, 0.22 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

(137 mg, 0.66 mmol), Pd(dppf)Cl2 (16 mg, 0.022 mmol), and potassium carbonate (91 mg,

0.66 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL) was heated at 90°C under a

nitrogen atmosphere for 1 hour. After cooling to room temperature, the mixture was diluted with

water and extracted with ethyl acetate. The combined organic layers were washed with brine,

dried over anhydrous sodium sulfate, and concentrated. The residue was purified by

preparative HPLC to afford Glumetinib (SCC244).

Biological Activity and Pharmacokinetics
Glumetinib is a highly potent inhibitor of c-Met kinase. Its inhibitory activity has been

characterized in both biochemical and cellular assays.

Table 2: In Vitro Inhibitory Activity of Glumetinib

Target/Cell Line IC50 (nM) Assay Type Reference

c-Met Kinase 0.42 Biochemical [2]

EBC-1 (Lung Cancer) 0.5 Cell Proliferation [2]

SNU-5 (Gastric

Cancer)
~1.0 Cell Proliferation [2]

MKN-45 (Gastric

Cancer)
~1.5 Cell Proliferation [2]

BaF3/TPR-Met ~2.45 Cell Proliferation [2]

Table 3: Phase I Clinical Pharmacokinetic Parameters of Glumetinib in NSCLC Patients

Parameter Value Reference

Tmax (Time to maximum

plasma concentration)
2.0 - 6.0 hours

t1/2 (Half-life) 20.43 - 35.36 hours

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b607661?utm_src=pdf-body
https://www.benchchem.com/product/b607661?utm_src=pdf-body
https://www.benchchem.com/product/b607661?utm_src=pdf-body
https://www.medchemexpress.com/glumetinib.html
https://www.medchemexpress.com/glumetinib.html
https://www.medchemexpress.com/glumetinib.html
https://www.medchemexpress.com/glumetinib.html
https://www.medchemexpress.com/glumetinib.html
https://www.benchchem.com/product/b607661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: c-Met Signaling Pathway
Inhibition
Glumetinib exerts its anticancer effects by inhibiting the c-Met signaling pathway. Upon

binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and

autophosphorylates, initiating downstream signaling cascades that promote cell proliferation,

survival, migration, and invasion. Glumetinib, as an ATP-competitive inhibitor, blocks the

kinase activity of c-Met, thereby preventing its phosphorylation and the activation of

downstream pathways such as PI3K/Akt and RAS/MAPK.
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Glumetinib inhibits the HGF/c-Met signaling pathway.
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Conclusion
Glumetinib is a promising, highly selective c-Met inhibitor with a well-defined molecular

structure and a feasible synthetic route. Its potent in vitro and in vivo activities against c-Met-

driven cancers underscore its therapeutic potential. The detailed experimental protocols and

compiled data in this guide serve as a valuable resource for researchers and professionals in

the field of oncology drug development. Further investigation and clinical trials will continue to

delineate the full clinical utility of this targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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